N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of benzazepines, which are known for their diverse pharmacological properties. The presence of a hydroxy group and a sulfanyl linkage in its structure contributes to its chemical reactivity and potential therapeutic applications.
The compound can be synthesized through various chemical methods, which involve multiple steps to construct the benzazepine core and introduce functional groups. Its synthesis has been documented in scientific literature, highlighting its relevance in medicinal chemistry and pharmacology.
This compound is classified as an organic heterocyclic compound, specifically a benzazepine derivative. Benzazepines are recognized for their diverse biological activities, including potential neuroactive effects, making them of interest in drug development.
The synthesis of N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
The molecular formula for N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is C18H18ClN2O2S. The compound features a benzazepine core with substituents that include:
| Property | Value |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide |
| InChI | InChI=1S/C18H18N2O2S/c21-17(19-14-7-2-1-3-8-14)12-23-16-11-10-13-6-4-5-9-15(13)20-18(16)22/h1-9,16H,10-12H2,(H,19,21)(H,20,22) |
| Canonical SMILES | C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=CC=C3 |
The compound can undergo various chemical reactions due to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to optimize yields and minimize side reactions. Reaction products are analyzed using chromatographic methods to ensure purity and identify any by-products.
The mechanism of action for N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit neuroactive properties due to their ability to interact with neurotransmitter systems.
N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is expected to have moderate solubility in polar solvents due to its functional groups but may exhibit limited solubility in non-polar solvents.
The compound's chemical properties include:
N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: